

Application Notes: Quantitative PET Imaging with Cobalt-55 Labeled Tracers

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Compound of Interest

Compound Name: Cobalt-55

Cat. No.: B1212007

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Introduction

Cobalt-55 (^{55}Co) is an emerging positron-emitting radionuclide for Positron Emission Tomography (PET) imaging that offers significant advantages for clinical research and drug development. With a half-life of 17.53 hours and a high positron yield of approximately 76-77%, ^{55}Co is particularly well-suited for applications requiring delayed imaging, allowing for the clearance of radiotracers from non-target tissues and resulting in improved image contrast.[1][2][3][4] This characteristic is ideal for labeling macromolecules like antibodies and peptides, which typically have longer biological half-lives.[3] The ability to perform PET imaging at later time points (e.g., 24 or 48 hours post-injection) can lead to superior tumor-to-background ratios compared to shorter-lived PET isotopes like Gallium-68 (^{68}Ga).[1][5][6] Furthermore, ^{55}Co serves as a diagnostic partner for the Auger-Meitner electron emitter Cobalt-58m ($^{58\text{m}}\text{Co}$), forming a promising theranostic pair for cancer treatment.[6][7][8]

Key Advantages of **Cobalt-55** Tracers:

- **Extended Imaging Window:** The 17.5-hour half-life permits imaging at 24, 48, or even later time points, which is optimal for assessing the biodistribution of large molecules and maximizing image contrast.[1][6]
- **High Positron Yield:** ^{55}Co 's high positron branching ratio (77%) ensures high-quality images.[3]

- Improved Image Contrast: Delayed imaging allows for the clearance of background radioactivity, significantly enhancing the visibility of target tissues.[1][9]
- Theranostic Potential: ^{55}Co can be used as a diagnostic surrogate for the therapeutic radionuclide ^{58}mCo , enabling personalized dosimetry and treatment planning.[10]
- Versatile Chemistry: Cobalt can be stably incorporated into various chelators, such as DOTA, NOTA, and sarcophagine derivatives, allowing for the labeling of a wide range of targeting molecules.[3][4][11]

Featured Applications

Neuroendocrine Tumor (NET) Imaging with [^{55}Co]Co-DOTATATE

Somatostatin receptors (SSTRs) are overexpressed in many neuroendocrine tumors. PET tracers targeting these receptors, such as DOTATATE, are crucial for diagnosis and staging. While ^{68}Ga -DOTATATE is a standard clinical agent, its short half-life can be a limitation.[9] Studies have shown that [^{55}Co]Co-DOTATATE provides significantly improved image contrast at later time points compared to both [^{68}Ga]Ga-DOTATATE and [^{64}Cu]Cu-DOTATATE.[1][5][12] At 24 hours post-injection, [^{55}Co]Co-DOTATATE demonstrated tumor-to-liver and tumor-to-kidney ratios that were 30 and 4 times higher, respectively, than those of [^{64}Cu]Cu-DOTATATE.[12] This superior contrast is particularly beneficial for detecting liver metastases, a common site for NETs.[1]

Prostate Cancer Imaging with [^{55}Co]PSMA-617

Prostate-Specific Membrane Antigen (PSMA) is a well-established target for imaging and therapy of prostate cancer.[13][14] The use of ^{55}Co to label the PSMA-targeting ligand PSMA-617 has shown great promise in preclinical studies.[13][14][15] [^{55}Co]PSMA-617 exhibits high and sustained tumor uptake, with excellent clearance from non-target tissues over time.[14] This leads to remarkable improvements in tumor-to-background ratios at delayed time points. For example, the tumor-to-blood ratio for [^{57}Co]PSMA-617 (used as a surrogate) increased from 26 at 1 hour to 3013 at 24 hours.[14][15] PET/CT imaging confirmed the superiority of [^{55}Co]PSMA-617 over [^{68}Ga]PSMA-617 for delayed imaging of prostate cancer lesions.[14]

Quantitative Data Summary

Table 1: Physicochemical and Radiolabeling Properties of ^{55}Co -Tracers

Tracer	Precursor	Yield (%)	Radiochemical Purity (%)	Molar Activity (MBq/nmol)
^{55}Co -DOTATATE	DOTATATE	>99.5	>99.5	~18
^{55}Co -PSMA-617	PSMA-617	>99.5	>99.7	~18.2
^{55}Co -cm10 (Folate)	cm10 (DOTA-Folate)	≥95	≥93	Not Reported
^{55}Co -rf42 (Folate)	rf42 (NODAGA-Folate)	≥95	≥93	Not Reported
^{55}Co -DSar	DiAmSar	Not Reported	>95 (after 4h at 80°C)	~45 (at pH 8, 80°C)

Data compiled from references[\[1\]](#)[\[4\]](#)[\[11\]](#)[\[14\]](#).

Table 2: Comparative Tumor-to-Background Ratios for SSTR-Expressing Tumors (AR42J Xenografts)

Ratio	Tracer	1 hour	4 hours	24 hours
Tumor-to-Liver	[⁵⁵ Co]Co-DOTATATE	Not Reported	65 ± 16	50 ± 6
[⁶⁴ Cu]Cu-DOTATATE	Not Reported	4.3 (approx.)	1.7 (approx.)	
[⁶⁸ Ga]Ga-DOTATATE	13 (approx.)	-	-	
Tumor-to-Kidney	[⁵⁵ Co]Co-DOTATATE	Not Reported	Not Reported	~11
[⁶⁴ Cu]Cu-DOTATATE	Not Reported	Not Reported	~2.75	
Tumor-to-Muscle	[⁵⁵ Co]Co-DOTATATE	Not Reported	Not Reported	~275
[⁶⁴ Cu]Cu-DOTATATE	Not Reported	Not Reported	~25	

Data compiled from references[1][5][12]. [⁵⁵Co]Co-DOTATATE ratios at 4h and 24h were significantly higher ($p < 0.001$) than [⁶⁴Cu]Cu-DOTATATE.

Table 3: Biodistribution of [⁵⁷Co]PSMA-617 in LNCaP Xenograft Mice (% Injected Activity per Gram)

Organ	1 hour	4 hours	24 hours
Blood	0.50	0.07	0.00
Kidney	118.8	44.5	2.5
Spleen	18.0	3.6	0.3
Tumor	12.9	12.5	10.5

Data from reference[14]. ⁵⁷Co was used as a surrogate for ⁵⁵Co.

Table 4: Radiation Dosimetry Estimates

Tracer	Effective Dose (mSv/MBq)	Notes
[⁵⁵ Co]Co-DOTATATE	9.6E-02	Calculated from mouse biodistribution data. [1] [12]
[⁶⁴ Cu]Cu-DOTATATE	3.2E-02	Reported from human biodistribution data. [1]
[⁶⁸ Ga]Ga-DOTATATE	2.1E-02	Reported from human biodistribution data. [1]
⁵⁵ CoCl ₂	Not specified, but 22.2 MBq (0.6 mCi) is a recommended limit for human studies.	Based on human and rat pharmacokinetic data. [16]

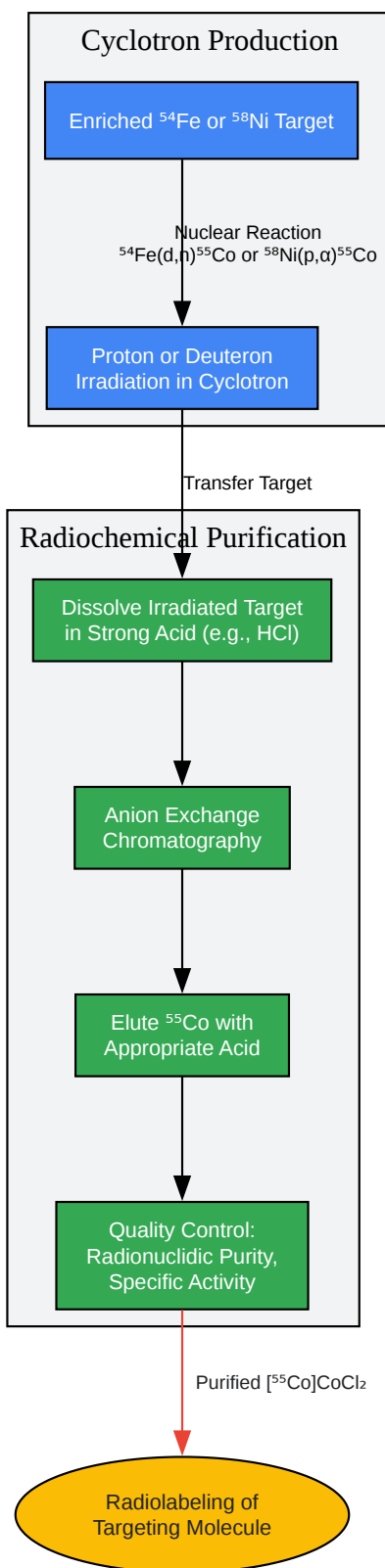
Note: The higher effective dose per MBq for [⁵⁵Co]Co-DOTATATE is offset by the potential for using lower injected activities due to the high positron yield, compared to ⁶⁴Cu.[\[1\]](#)

Experimental Protocols

Protocol 1: Production and Purification of ⁵⁵Co

This protocol describes a common method for producing ⁵⁵Co for preclinical research.

Workflow for ⁵⁵Co Production and Purification



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Workflow for ^{55}Co production and quality control.

Methodology:

- Target Preparation: Prepare a target of either enriched Iron-54 (^{54}Fe) or Nickel-58 (^{58}Ni).[\[1\]](#)[\[3\]](#)
- Irradiation: Irradiate the target in a medical cyclotron.
 - For ^{54}Fe targets, use a deuteron beam for the $^{54}\text{Fe}(\text{d},\text{n})^{55}\text{Co}$ reaction.[\[1\]](#)[\[12\]](#)
 - For ^{58}Ni targets, use a proton beam for the $^{58}\text{Ni}(\text{p},\alpha)^{55}\text{Co}$ reaction.[\[3\]](#)
- Target Dissolution: After irradiation, dissolve the target material in a strong acid, such as concentrated hydrochloric acid (HCl).
- Purification: Purify the resulting ^{55}Co from the target material using anion exchange chromatography.[\[3\]](#)
- Elution: Elute the purified ^{55}Co from the chromatography column.
- Quality Control: Perform quality control tests to determine the radionuclidic purity and measure the specific activity of the final product.[\[3\]](#)

Protocol 2: Radiolabeling of Peptides (e.g., PSMA-617) with ^{55}Co

This protocol provides a general method for labeling peptides with ^{55}Co . Specific parameters may need optimization for different peptide-chelator conjugates.

Radiolabeling and QC Workflow



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General workflow for radiolabeling peptides with ^{55}Co .

Methodology:

- Preparation: In a reaction vial, combine the peptide-chelator conjugate (e.g., PSMA-617) dissolved in a suitable buffer (e.g., 0.4 M acetate buffer, pH 4.4).[\[13\]](#)[\[14\]](#)
- Addition of ^{55}Co : Add the purified ^{55}Co solution to the reaction vial.
- Incubation: Heat the reaction mixture. Microwave heating can be employed for rapid labeling. [\[13\]](#)[\[14\]](#) Alternatively, conventional heating (e.g., 80-95°C) can be used. The optimal time and temperature should be determined for each specific tracer.
- Purification (if necessary): After cooling, the labeled peptide can be purified using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove any unchelated ^{55}Co .
- Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.[\[14\]](#)
- Formulation: Formulate the purified ^{55}Co -labeled tracer in a sterile, isotonic saline solution for in vivo administration.

Protocol 3: Small Animal PET/CT Imaging

This protocol outlines a typical procedure for performing quantitative PET/CT imaging in tumor-bearing mice.[\[17\]](#)

Methodology:

- Animal Model: Use appropriate tumor-bearing animal models (e.g., athymic nude mice with subcutaneous xenografts of HT29, LNCaP, or AR42J cells).[\[1\]](#)[\[10\]](#)[\[14\]](#) All procedures must be approved by an Institutional Animal Care and Use Committee.
- Tracer Administration: Anesthetize the animal (e.g., with 2.5% isoflurane in oxygen).[\[10\]](#) Administer a known quantity (e.g., 1-5 MBq) of the ^{55}Co -labeled tracer via intravenous (tail vein) injection.
- Imaging Time Points: Perform PET/CT scans at multiple time points post-injection (p.i.) to assess the tracer's pharmacokinetics. Typical time points for ^{55}Co tracers include 1, 4, and

24 hours p.i.[1][14] Dynamic scans may be performed for the first hour to observe initial uptake.[12]

- Image Acquisition:
 - Acquire a CT scan for anatomical co-registration and attenuation correction.
 - Acquire PET data for a specified duration (e.g., 10-20 minutes).
- Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization, 3D OSEM).[10] Apply corrections for decay, scatter, and attenuation.
- Quantitative Analysis:
 - Draw regions of interest (ROIs) on the co-registered PET/CT images over tumors and various organs (e.g., liver, kidneys, muscle, blood pool).[10]
 - Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).[17]
 - Calculate tumor-to-background ratios for key organs.

Protocol 4: Ex Vivo Biodistribution Studies

Ex vivo biodistribution provides a gold-standard validation of in vivo imaging data.[17]

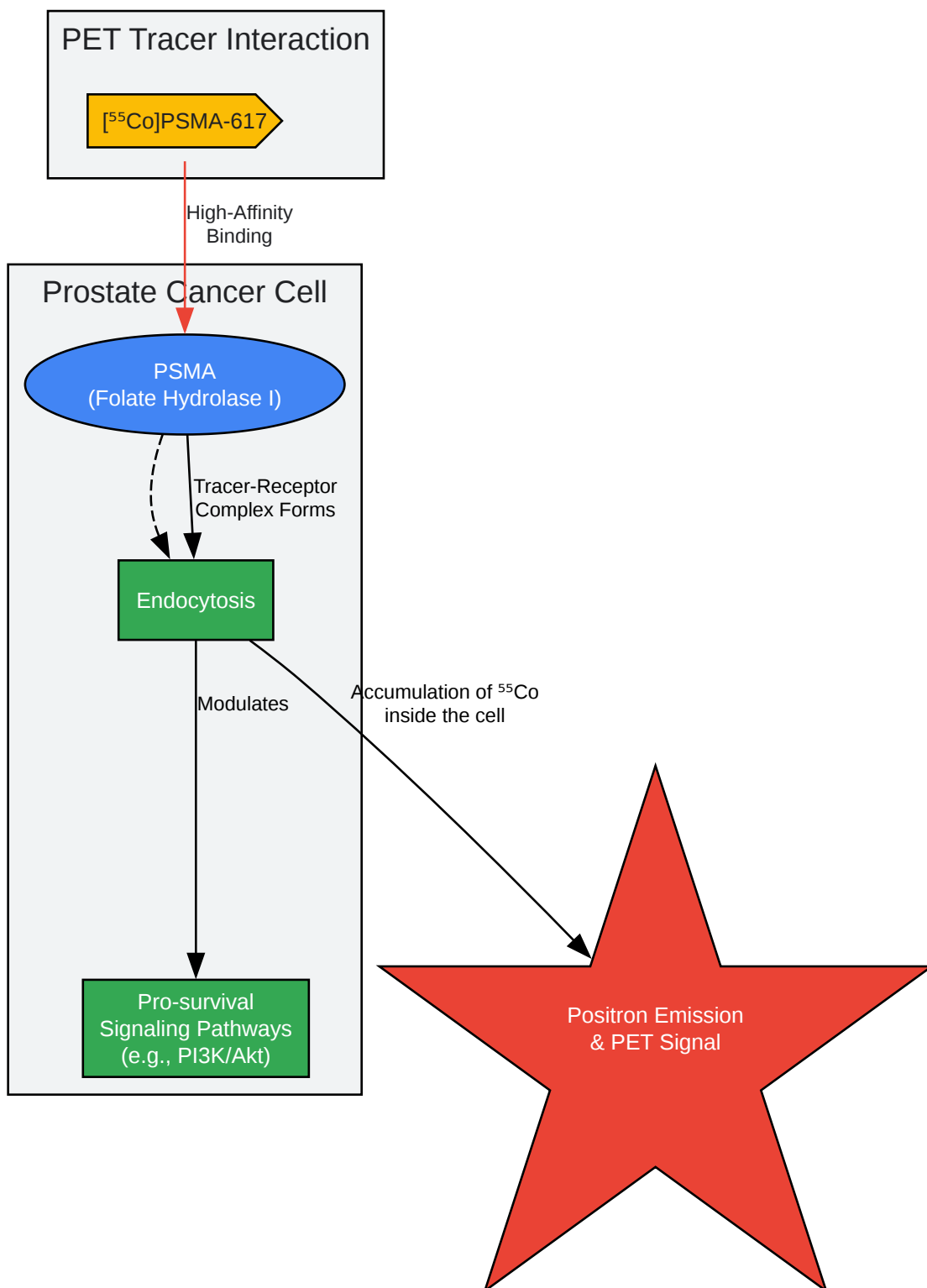
Methodology:

- Study Groups: Divide tumor-bearing animals into groups, with each group corresponding to a specific time point for sacrifice (e.g., 1, 4, 24 hours p.i.). A typical group size is 3-5 animals.
- Tracer Administration: Inject each animal with a precisely known amount of the ⁵⁵Co-labeled tracer as described in the imaging protocol.
- Euthanasia and Dissection: At the designated time point, euthanize the animals according to approved protocols.

- Tissue Collection: Immediately dissect and collect tumors and key organs/tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
- Sample Processing:
 - Blot tissues to remove excess blood, weigh them, and place them in counting tubes.
 - Prepare standards by diluting a small, known fraction of the injected dose.
- Radioactivity Measurement: Measure the radioactivity in all tissue samples and standards using a gamma counter.
- Data Analysis:
 - Correct all counts for radioactive decay back to the time of injection.
 - Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).[\[17\]](#)
 - Compare the ex vivo biodistribution data with the results from the quantitative PET image analysis.

Targeting PSMA in Prostate Cancer

Simplified PSMA Signaling Concept

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